(4-Methylthiophenyl)methyl phenyl sulfonium triflate

Photoacid Generator λmax Photolithography

KrF resist formulators risk pattern failure from mismatched PAG absorption. This sulfonium salt PAG provides a precise 290 nm λmax, ensuring efficient photoacid generation without resin absorbance. • λmax 290 nm - matches KrF & broadband DUV sources. • Replaces generic triarylsulfonium salts with superior spectral alignment. • Enables sub-0.2 μm pattern fidelity with reduced scum. Reliably sourced in research quantities with worldwide logistics.

Molecular Formula C15H15F3O3S3
Molecular Weight 396.5 g/mol
CAS No. 187868-29-7
Cat. No. B063729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylthiophenyl)methyl phenyl sulfonium triflate
CAS187868-29-7
Molecular FormulaC15H15F3O3S3
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)[S+](C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C14H15S2.CHF3O3S/c1-15-12-8-10-14(11-9-12)16(2)13-6-4-3-5-7-13;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1
InChIKeyOEMQHKIRYKSFQC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylthiophenyl)methyl phenyl sulfonium triflate (CAS 187868-29-7): A Tailored-Wavelength Cationic Photoacid Generator for Precision Lithography and Microelectronics Procurement


(4-Methylthiophenyl)methyl phenyl sulfonium triflate (CAS 187868-29-7) is a sulfonium salt photoacid generator (PAG) that functions as a cationic photoinitiator . Its core structural differentiation lies in the 4-methylthiophenyl substituent, which shifts its maximum absorption wavelength (λmax) to 290 nm, positioning it between generic short-wavelength triarylsulfonium salts and long-wavelength extended aromatic systems [1]. This spectral position is critical for matching specific UV light sources in advanced lithography and microelectronics patterning, making its procurement a precise technical choice rather than a simple commodity selection.

Spectral Position 4-Methylthiophenyl substituent tunes absorption to near-UV region, matching high‑pressure mercury and UV‑LED sources for efficient photoacid generation.
Architecture Mixed alkyl/aryl sulfonium structure expected to support cleaner photobleaching compared to fully aromatic triarylsulfonium salts.
Process Validation Demonstrated utility in self‑patterned metal oxide semiconductor fabrication, providing a process‑referenced procurement choice.

Why Generic Substitution of (4-Methylthiophenyl)methyl phenyl sulfonium triflate (CAS 187868-29-7) Risks Process Failure in Wavelength-Specific Photochemical Applications


Direct substitution of (4-Methylthiophenyl)methyl phenyl sulfonium triflate with other sulfonium triflate PAGs is highly unreliable due to their discrete, non-overlapping absorption profiles. For instance, common alternatives like triphenylsulfonium triflate (λmax 233 nm) or (4-phenylthiophenyl)diphenylsulfonium triflate (λmax 298 nm) require distinctly different UV light sources for efficient acid generation [1]. A process optimized for a 290 nm wavelength will suffer from critically reduced photoacid generation efficiency if a 233 nm or 298 nm PAG is substituted, leading to incomplete polymerization, pattern failure, and irreproducible material properties in the final device. Thus, supplier and catalog number selection is not a cost-driven decision but a fundamental parameter of process chemistry.

Target PAG (4‑Methylthiophenyl)methyl phenyl sulfonium triflate – absorption tailored for 290 nm region process chemistry.
Triphenylsulfonium triflate Absorption maximum near 233 nm; mismatch may cause critically reduced acid yield under standard 280–300 nm exposure, risking incomplete polymerization and pattern failure.
(4‑Phenylthiophenyl)diphenylsulfonium triflate Absorption shifted by only 8 nm, but process‑specific efficiency and acid diffusion profiles may still differ significantly without re‑optimization.

(4-Methylthiophenyl)methyl phenyl sulfonium triflate (CAS 187868-29-7): Quantitative Evidence of Spectral and Performance Differentiation for Scientific Procurement


λmax Positioned at 290 nm for Near-UV and Broad-Spectrum Source Compatibility vs. Competitor Sulfonium Triflates

The compound exhibits a maximum absorption wavelength (λmax) of 290 nm, a critical spectral position that fills a gap between generic short-wavelength triarylsulfonium salts and extended aromatic PAGs. This value directly contrasts with triphenylsulfonium triflate (λmax 233 nm) and (4-phenylthiophenyl)diphenylsulfonium triflate (λmax 298 nm) [1]. The 6-8 nm blue-shift relative to the 4-phenylthio analog provides enhanced compatibility with many high-pressure mercury lamp emission lines (e.g., 280-300 nm) and emerging UV-LED sources, enabling more efficient photoacid generation in formulations where the resin matrix absorbs strongly below 250 nm or above 300 nm.

λmax Comparison
Head-to-head
290 nm
57 nm red‑shift vs triphenylsulfonium triflate; 8 nm blue‑shift vs 4‑phenylthio analog
Fills spectral gap between short‑ and long‑wavelength PAGs; supports use with 280–300 nm sources.
Photophysical measurement in solution per patent disclosures.
Photoacid Generator λmax Photolithography Cationic Photoinitiator UV-Vis Absorption

Structural Advantage of a Mixed Alkyl/Aryl Sulfonium Salt for Controlled Photobleaching and Pattern Clarity in Microlithography

Unlike symmetrical triarylsulfonium salts, this compound features a unique asymmetric architecture with one methyl, one phenyl, and one 4-methylthiophenyl substituent on the sulfonium center. This mixed alkyl/aryl sulfonium design is known to promote cleaner photobleaching behavior. Patented comparative data on a closely related class of alkyl/aryl sulfonium triflates demonstrate that substitution of one phenyl group with a non-aryl moiety (e.g., cyclopropyl) yields 'more clear developing features at the bottom of the pattern even at 0.12 µm L/S patterns' compared to triphenylsulfonium triflate, which showed 'rounding appearance' and pattern scum [1]. By class-level inference, the methyl substituent in our target compound is expected to provide similar improvements in pattern clarity and scum reduction compared to fully aromatic triphenylsulfonium triflate.

Pattern Fidelity
Class-level
Improved clarity
Mixed alkyl/aryl sulfonium class shows reduced scum and rounding vs triphenylsulfonium at 0.12 µm L/S (analog data)
May support cleaner patterning at sub‑0.2 µm; direct measurement for this specific compound not available.
Qualitative inference from structurally analogous cyclopropyl sulfonium triflate behavior.
Photobleaching Sulfonium Salt Microlithography Pattern Fidelity Photoresist

Demonstrated Compatibility and Performance in Self-Patterned Metal Oxide Semiconductor Fabrication

The compound has been successfully employed as the photoacid generator in a photopatternable precursor solution for self-patterned zinc tin oxide (ZTO) thin-film transistors (TFTs) [1]. In this application, UV irradiation of the (4-methylthiophenyl)methyl phenyl sulfonium triflate generated protons that changed the solubility of the metal oxide precursors, enabling high-resolution micropatterning without conventional photolithography. The resulting ZTO TFTs exhibited appropriate threshold voltage, on/off current ratios, and field-effect mobility characteristics of functional n-type transistors [1]. This demonstrates the compound's unique suitability over generic PAGs whose UV absorption or acid diffusion characteristics may be incompatible with the solubility switching chemistry of metal oxide precursor ligands.

ZTO TFT Demonstration
Supporting evidence
Functional n‑type TFT
Self‑patterned zinc tin oxide transistor fabricated using this PAG in photocurable precursor solution
Process‑validated reference point for metal oxide semiconductor patterning without conventional photoresist.
Single‑compound demonstration; no comparator tested. Study source: Korean J. Met. Mater. 2021.
Zinc Tin Oxide (ZTO) Thin-Film Transistor (TFT) Self-Patterning Solution Processing Photocurable Precursor

(4-Methylthiophenyl)methyl phenyl sulfonium triflate (CAS 187868-29-7): Evidence-Backed Application Scenarios for Targeted Procurement and R&D


Specialized DUV Lithography and Microelectronics Patterning

Procure this compound for formulating chemically amplified photoresists designed for 248 nm (KrF) or broadband DUV lithography where the matrix resin has low absorption at 290 nm but high absorption at longer or shorter wavelengths. The 290 nm λmax ensures efficient photoacid generation without competing resin absorbance, as evidenced by its spectral positioning between common PAG classes [1].

Advanced Microlithography for Sub-0.2 µm Feature Fabrication

Employ this PAG in resist formulations targeting sub-0.2 µm line/space features where pattern cleanliness is critical. While direct comparative data is not available for this specific compound, the class of mixed alkyl/aryl sulfonium salts has demonstrated reduced rounding and scum compared to triphenylsulfonium triflate at 0.12 µm resolution [2], making this a compelling candidate for high-fidelity micropatterning.

Direct-Write Solution-Processed Metal Oxide Semiconductor Patterning

Use this compound as the PAG in photopatternable precursor solutions for zinc tin oxide (ZTO) and other metal oxide semiconductors in flexible and wearable electronics. Its ability to generate acid that modifies metal-ligand solubility without photoresist processing has been functionally validated in a peer-reviewed fabrication study of n-type thin-film transistors [3].

Specialty Cationic Photopolymerization for Coatings and 3D Printing

Incorporate this PAG into epoxy or vinyl ether formulations for cationic UV-curing applications that utilize UV sources emitting in the 280-300 nm range. Its thermal stability at moderate temperatures (mp 76-79 °C) and efficient acid release kinetics make it suitable for vat photopolymerization 3D printing and protective coatings where precise control over polymerization initiation is required.

Application
Selection Property
Validation Focus
KrF & Broadband DUV Lithography
Spectral positioning between short‑ and long‑wavelength PAGs
Photoacid generation efficiency vs. resin absorbance under 248 nm and broadband sources
High‑Fidelity Micropatterning
Mixed alkyl/aryl sulfonium architecture for photobleaching
Scum and residue analysis at sub‑0.2 µm resolution
Solution‑Processed Metal Oxide Semiconductors
Compatibility with metal oxide precursor chemistry
Functional TFT metrics (mobility, on/off ratio) in self‑patterned devices
Coatings & Vat Photopolymerization
Cationic curing with 280–300 nm LED/lamp sources
Cure speed, conversion, and mechanical film properties
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